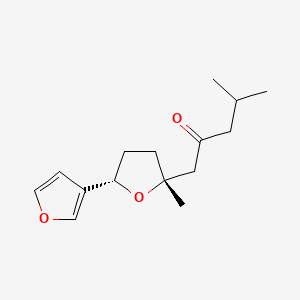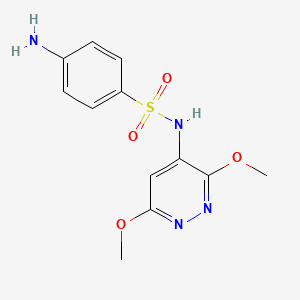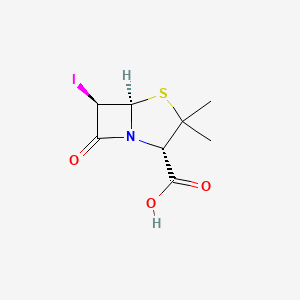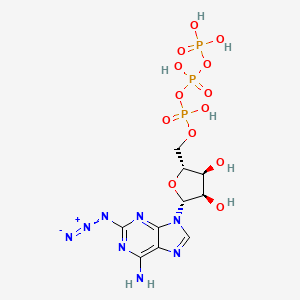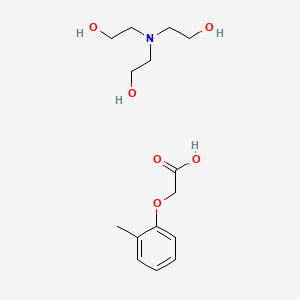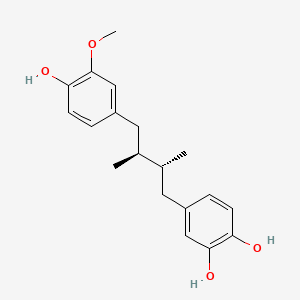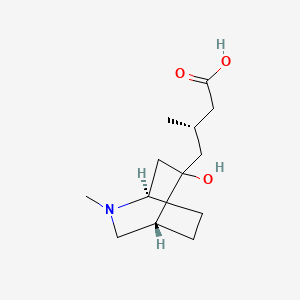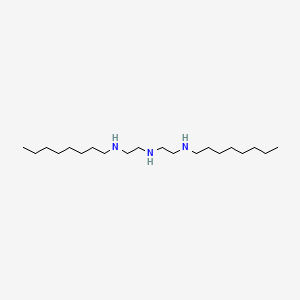
二辛基二乙烯三胺乙酸酯
描述
N-Octyl-N'-(2-(octylamino)ethyl)ethylenediamine, also known as N-Octyl-N'-(2-(octylamino)ethyl)ethylenediamine, is a useful research compound. Its molecular formula is C20H45N3 and its molecular weight is 327.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Octyl-N'-(2-(octylamino)ethyl)ethylenediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Octyl-N'-(2-(octylamino)ethyl)ethylenediamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
农业用抗菌剂
二辛基二乙烯三胺乙酸酯是一种有效的杀菌剂和杀病毒剂 . 它在中国广泛用于许多作物,包括蔬菜和水果 . 这使其成为农业中宝贵的工具,有助于保护作物免受有害细菌和病毒的侵害。
黄单胞菌病害的防治
二辛基二乙烯三胺乙酸酯对黄单胞菌属具有高度特异性毒性,特别是对稻黄单胞菌(Xoo),它是稻瘟病的病原菌 . 这表明二辛基二乙烯三胺乙酸酯可用于防治作物中黄单胞菌引起的疾病 .
影响细胞铁代谢
研究表明,二辛基二乙烯三胺乙酸酯通过影响细胞铁代谢发挥其杀菌作用 . 这种新颖的作用机制可以被利用来开发新的药物,用于控制严重的细菌疾病 .
抑制DNA合成
研究发现,二辛基二乙烯三胺乙酸酯能显着抑制细菌DNA合成,其抑制作用随着化学物质浓度的增加而增强 . 这种特性可以在开发新的抗菌剂中得到利用。
环境影响
研究表明,二辛基二乙烯三胺乙酸酯可以快速沉积在固体颗粒上,并可能在土壤表层形成结合残留物 . 了解这种行为可以帮助评估二辛基二乙烯三胺乙酸酯的环境影响,并制定安全使用策略。
分析化学
已开发出采用液相色谱-电喷雾电离串联质谱法测定土壤和烟草中二辛基二乙烯三胺乙酸酯的方法 . 这突出了二辛基二乙烯三胺乙酸酯在分析化学中的作用。
医疗应用中的伤口闭合
尽管与二辛基二乙烯三胺乙酸酯没有直接关系,但类似的化合物,如2-辛基氰基丙烯酸酯和正辛基氰基丙烯酸酯已被用作手术后伤口闭合的局部皮肤粘合剂 . 二辛基二乙烯三胺乙酸酯或其衍生物可能具有类似的医疗应用。
新农药开发潜力
鉴于其独特的特性和作用机制,二辛基二乙烯三胺乙酸酯可以作为开发新型农药的先导化合物。 它对多种病原体的有效性及其新颖的作用机制使其成为未来研究的有希望的候选者 .
作用机制
Target of Action
Xinjunan, also known as N-Octyl-N’-(2-(octylamino)ethyl)ethylenediamine or dioctyldiethylenetriamine, primarily targets a wide range of phytopathogens, particularly Xanthomonas spp. . These bacteria cause significant economic losses to various crops .
Mode of Action
Xinjunan interacts with its targets by affecting their iron metabolism . It inhibits the biosynthesis of bacterial DNA, leading to significant morphological changes in the bacteria, including cytoplasmic vacuolation and cell wall degradation . It has little effect on the synthesis of extracellular polysaccharide or protein .
Biochemical Pathways
Xinjunan affects the tricarboxylic acid (TCA) cycle and oxidative phosphorylation pathways within the bacterial cells . It inhibits the activity of five key enzymes in the TCA cycle, leading to a decrease in the production of NADH . This, in turn, reduces the efficiency of the oxidative phosphorylation pathway, affecting ATP synthesis .
Pharmacokinetics
It’s known that xinjunan is a compound that is structurally unrelated to traditional bactericides
Result of Action
The primary result of Xinjunan’s action is the bactericidal effect on Xanthomonas spp., especially Xanthomonas oryzae pv. oryzae (Xoo), the causal agent of rice bacterial leaf blight . The bactericidal effect is confirmed by the morphological changes observed under a transmission electron microscope . The decrease in ATP synthesis ultimately leads to cell death due to a lack of energy for normal growth .
Action Environment
The activity of Xinjunan relies on the addition of iron . This suggests that the presence of iron in the environment could influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
N-Octyl-N’-(2-(octylamino)ethyl)ethylenediamine plays a significant role in biochemical reactions due to its antimicrobial properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain bacterial enzymes, thereby preventing the growth and proliferation of bacteria . The nature of these interactions often involves the binding of N-Octyl-N’-(2-(octylamino)ethyl)ethylenediamine to the active sites of enzymes, leading to enzyme inhibition.
Cellular Effects
The effects of N-Octyl-N’-(2-(octylamino)ethyl)ethylenediamine on cells are profound. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, in bacterial cells, N-Octyl-N’-(2-(octylamino)ethyl)ethylenediamine can cause membrane disruption, leading to cell lysis . Additionally, it can interfere with the synthesis of essential biomolecules, thereby inhibiting cell growth and division.
Molecular Mechanism
At the molecular level, N-Octyl-N’-(2-(octylamino)ethyl)ethylenediamine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of bacterial enzymes by binding to their active sites . This binding prevents the enzymes from catalyzing their respective biochemical reactions, thereby inhibiting bacterial growth. Additionally, N-Octyl-N’-(2-(octylamino)ethyl)ethylenediamine can alter gene expression by interacting with DNA or RNA, leading to changes in the production of essential proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Octyl-N’-(2-(octylamino)ethyl)ethylenediamine change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that prolonged exposure to N-Octyl-N’-(2-(octylamino)ethyl)ethylenediamine can lead to adaptive changes in cellular function, such as the development of resistance in bacterial populations.
Dosage Effects in Animal Models
The effects of N-Octyl-N’-(2-(octylamino)ethyl)ethylenediamine vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial activity without significant adverse effects . At higher doses, it can cause toxicity, leading to adverse effects such as liver and kidney damage. Threshold effects have been observed, where a certain dosage level is required to achieve the desired antimicrobial effect without causing toxicity.
Metabolic Pathways
N-Octyl-N’-(2-(octylamino)ethyl)ethylenediamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism . The compound can affect metabolic flux by altering the levels of specific metabolites. For instance, it can inhibit the synthesis of certain amino acids, leading to changes in the overall metabolic profile of the cell.
Transport and Distribution
Within cells and tissues, N-Octyl-N’-(2-(octylamino)ethyl)ethylenediamine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its antimicrobial effects.
Subcellular Localization
The subcellular localization of N-Octyl-N’-(2-(octylamino)ethyl)ethylenediamine is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the bacterial cell membrane, where it disrupts membrane integrity and causes cell lysis.
属性
IUPAC Name |
N-octyl-N'-[2-(octylamino)ethyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H45N3/c1-3-5-7-9-11-13-15-21-17-19-23-20-18-22-16-14-12-10-8-6-4-2/h21-23H,3-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWFFWJKUNMMSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNCCNCCNCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H45N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275915 | |
| Record name | N,N''-Dioctyldiethylenetriamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57413-95-3 | |
| Record name | Xinjunan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57413-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dioctyldiethylenetriamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057413953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Ethanediamine, N1-octyl-N2-[2-(octylamino)ethyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N''-Dioctyldiethylenetriamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-octyl-N'-[2-(octylamino)ethyl]ethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.187 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIOCTYLDIETHYLENETRIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FO4S6R9L1R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Xinjunan against bacteria?
A: Xinjunan exhibits bactericidal activity primarily by disrupting the energy production pathways within bacteria. Research indicates that it targets the oxidative phosphorylation and tricarboxylic acid (TCA) cycle pathways. [] This leads to reduced enzyme activity in the TCA cycle, decreased intracellular nicotinamide adenine dinucleotide and ATP content, and increased accumulation of reactive oxygen species. []
Q2: Does Xinjunan exhibit specific activity against certain bacterial species?
A: Yes, while Xinjunan demonstrates broad-spectrum activity, research shows a particularly strong effect against Xanthomonas species. [, ] Studies suggest that this specific toxicity to Xanthomonas is linked to its impact on iron metabolism within these bacteria. []
Q3: How does Xinjunan affect iron metabolism in Xanthomonas?
A: Xinjunan appears to interfere with iron uptake in Xanthomonas. [] This conclusion is supported by observations of differentially expressed genes related to iron uptake, changes in siderophore production, reduced intracellular iron content, and altered expression of iron-uptake genes in treated Xanthomonas. []
Q4: What morphological changes occur in bacteria upon exposure to Xinjunan?
A: Transmission electron microscopy studies have revealed significant morphological alterations in Xanthomonas oryzae pv. oryzae (Xoo) cells treated with Xinjunan. [] These changes include the formation of cytoplasmic vacuoles and degradation of the cell wall, ultimately leading to cell death. []
Q5: Are there any synergistic effects observed when Xinjunan is combined with other fungicides?
A: Yes, studies have shown synergistic effects when Xinjunan is combined with other fungicides. For instance, combining Xinjunan with coumoxystrobin enhances the bactericidal activity against various plant pathogens, suggesting a multi-site mode of action. [] This synergy broadens the bactericidal spectrum, improves control efficacy, and potentially delays the development of pesticide resistance. []
Q6: Is there evidence of Xinjunan’s effectiveness in controlling specific plant diseases?
A: Research indicates that Xinjunan can be effective in controlling damping-off disease in Pinus sylvestris var. mongolica seedlings. [] In field trials, spraying seedlings with a 5% Xinjunan solution achieved a control efficacy of over 78%. []
Q7: What is the chemical structure of Xinjunan?
A: Xinjunan, also known as dioctyldiethylenetriamine or N-Octyl-N'-(2-(octylamino)ethyl)ethylenediamine, is an aliphatic amine with the molecular formula C20H45N3. [, ] Unfortunately, spectroscopic data is not available in the provided research papers.
Q8: How stable is Xinjunan and what are its residue levels in crops?
A: Studies have investigated the stability and residue levels of Xinjunan in various crops, including cucumber, tomato, and citrus. Results show that Xinjunan residues in these crops were below the maximum residue limits. [] The study concluded that the dietary risk of Xinjunan based on its residue levels in these crops is acceptable. []
Q9: Are there analytical methods available to detect and quantify Xinjunan residues?
A: Yes, researchers have developed and validated analytical methods for the detection and quantification of Xinjunan residues in various matrices. These methods often employ techniques like QuEChERS extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


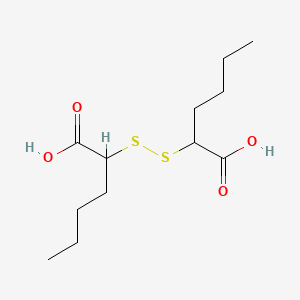
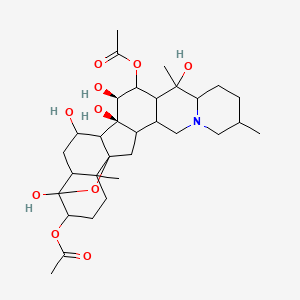
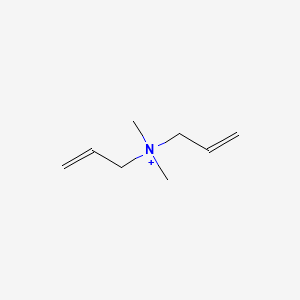
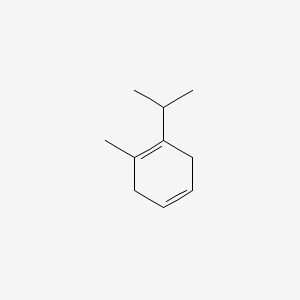
![4,5-Dihydrobenzo[a]pyrene](/img/structure/B1216501.png)
![8-Methylbenzo[a]pyrene](/img/structure/B1216502.png)

